4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling Reactions: The benzyl and chloro substituents are introduced through nucleophilic substitution reactions, often using benzyl chloride and 4-chloropyrazole as starting materials.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the pyrazole or triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial treatments.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: Another pyrazole-containing compound with similar structural features.
1,4-Di(1H-pyrazol-4-yl)benzene: A compound with two pyrazole rings attached to a benzene ring.
4-(1H-Pyrazol-1-yl)pyridine: A simpler pyrazole derivative with potential biological activities.
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole and triazole rings, along with the benzyl and chloro substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[(4-chloropyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7S/c17-13-6-18-23(9-13)11-15-20-21-16(25)24(15)14-7-19-22(10-14)8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWHPQZAZWQJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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